molecular formula C18H22ClN3OS2 B2937202 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216616-71-5

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2937202
CAS RN: 1216616-71-5
M. Wt: 395.96
InChI Key: UCSVIPLBCLADHW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3OS2 and its molecular weight is 395.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of compounds with structural similarities to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. These studies often focus on the generation of structurally diverse libraries through various chemical reactions, including alkylation, ring closure, and the use of different functional groups to explore the chemical space around the core structure. For instance, Roman (2013) demonstrated the utility of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in generating a wide array of compounds through alkylation and ring closure reactions, highlighting the compound's versatility as a building block for chemical synthesis (Roman, 2013).

Biological Activities and Applications

The derivatives of benzothiazole and related compounds have been the subject of research due to their potential biological activities. Various studies have synthesized and evaluated the antimicrobial, antiproliferative, and corrosion inhibitory properties of these compounds. For example, Spoorthy et al. (2021) synthesized a series of compounds and assessed their antimicrobial activity and docking studies, providing insights into their potential therapeutic applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Similarly, Hu et al. (2016) explored the corrosion inhibition properties of benzothiazole derivatives on steel in acidic environments, demonstrating their utility in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2.ClH/c1-12-10-13(2)16-14(11-12)19-18(24-16)21(8-7-20(3)4)17(22)15-6-5-9-23-15;/h5-6,9-11H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSVIPLBCLADHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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